molecular formula C10H18O2S4 B14627956 O-butan-2-yl (butan-2-yloxycarbothioyldisulfanyl)methanethioate CAS No. 54503-00-3

O-butan-2-yl (butan-2-yloxycarbothioyldisulfanyl)methanethioate

Katalognummer: B14627956
CAS-Nummer: 54503-00-3
Molekulargewicht: 298.5 g/mol
InChI-Schlüssel: CNJZACUYPNOBBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-butan-2-yl (butan-2-yloxycarbothioyldisulfanyl)methanethioate is an organic compound characterized by its complex structure involving multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-butan-2-yl (butan-2-yloxycarbothioyldisulfanyl)methanethioate typically involves the reaction of butan-2-ol with carbon disulfide and subsequent reactions to introduce the disulfanyl and methanethioate groups. The reaction conditions often require the presence of a base, such as sodium hydroxide, and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired product specifications.

Analyse Chemischer Reaktionen

Types of Reactions

O-butan-2-yl (butan-2-yloxycarbothioyldisulfanyl)methanethioate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the disulfanyl group to thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanethioate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction pathway .

Major Products Formed

Wissenschaftliche Forschungsanwendungen

O-butan-2-yl (butan-2-yloxycarbothioyldisulfanyl)methanethioate has several scientific research applications:

Wirkmechanismus

The mechanism of action of O-butan-2-yl (butan-2-yloxycarbothioyldisulfanyl)methanethioate involves its interaction with molecular targets through redox reactions. The compound can modulate the activity of enzymes and proteins involved in redox signaling pathways, thereby influencing various biological processes. The disulfanyl group plays a crucial role in these interactions by undergoing reversible oxidation and reduction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other disulfanyl and methanethioate derivatives, such as:

  • Butan-2-yl disulfide
  • Methanethioic acid derivatives
  • Other butan-2-yl thioesters

Uniqueness

O-butan-2-yl (butan-2-yloxycarbothioyldisulfanyl)methanethioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

54503-00-3

Molekularformel

C10H18O2S4

Molekulargewicht

298.5 g/mol

IUPAC-Name

O-butan-2-yl (butan-2-yloxycarbothioyldisulfanyl)methanethioate

InChI

InChI=1S/C10H18O2S4/c1-5-7(3)11-9(13)15-16-10(14)12-8(4)6-2/h7-8H,5-6H2,1-4H3

InChI-Schlüssel

CNJZACUYPNOBBL-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)OC(=S)SSC(=S)OC(C)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.